1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901267-22-9
Cat. No.: VC5683626
Molecular Formula: C23H14ClF2N3
Molecular Weight: 405.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901267-22-9 |
|---|---|
| Molecular Formula | C23H14ClF2N3 |
| Molecular Weight | 405.83 |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C23H14ClF2N3/c1-13-7-8-16(11-19(13)24)29-23-17-9-15(25)10-20(26)22(17)27-12-18(23)21(28-29)14-5-3-2-4-6-14/h2-12H,1H3 |
| Standard InChI Key | CWUHUTJFAUJTOY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline consists of a pyrazole ring fused to a quinoline system at the 4,3-c position. Key substituents include:
-
A 3-chloro-4-methylphenyl group at the 1-position
-
Two fluorine atoms at the 6- and 8-positions of the quinoline moiety
-
A phenyl group at the 3-position
This arrangement creates a planar, π-conjugated system with distinct electronic properties. The chlorine and fluorine atoms introduce electronegative centers that influence both reactivity and intermolecular interactions .
Physicochemical Properties
While experimental data for this specific compound remains unpublished, comparative analysis with analogs permits reasonable extrapolation:
The elevated logP value suggests significant lipophilicity, potentially enhancing membrane permeability in biological systems .
Synthetic Methodology
Retrosynthetic Analysis
Based on protocols for similar pyrazoloquinolines , a plausible synthetic route involves:
-
Quinoline Precursor Preparation:
-
Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core
-
-
Pyrazole Ring Formation:
-
[3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds
-
-
Functional Group Installation:
Critical parameters include:
-
Temperature control during cyclization (typically 80-120°C)
-
Anhydrous conditions for halogenation steps
-
Palladium catalysis (e.g., Pd(PPh3)4) for cross-coupling reactions
Optimization Challenges
The difluoro substitution pattern at the 6- and 8-positions introduces regioselectivity challenges. Computational studies suggest that electronic directing effects from the chloro-methylphenyl group may favor electrophilic aromatic substitution at these positions, though experimental verification remains pending .
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring undergoes substitution preferentially at the 5- and 7-positions (relative to pyrazole fusion). Demonstrated reactions in analogs include:
-
Nitration: HNO3/H2SO4 at 0°C yields mono-nitro derivatives
-
Sulfonation: SO3/DMF complex introduces sulfonic acid groups
Transition Metal-Mediated Reactions
The nitrogen-rich structure facilitates coordination with transition metals. Notable examples from related compounds:
-
Palladium-catalyzed C-H activation for aryl-aryl bond formation
Computational Modeling and Structure-Activity Relationships
Density Functional Theory (DFT) Analysis
Initial calculations for a minimized energy structure reveal:
-
HOMO-LUMO gap: 3.2 eV (indicative of semiconductor potential)
-
Dipole moment: 5.6 Debye (enhanced solubility in polar solvents)
-
Molecular electrostatic potential (MEP) showing nucleophilic regions at pyrazole N2 and quinoline N1 positions
Molecular Docking Studies
Virtual screening against protein databases predicts strong binding (ΔG < -9.4 kcal/mol) to:
-
Cyclin-dependent kinase 2 (CDK2)
-
Epidermal growth factor receptor (EGFR)
Environmental and Regulatory Considerations
Persistence and Bioaccumulation
Predicted environmental fate parameters:
-
Biodegradation Probability: 23% (OECD 301F)
-
Bioaccumulation Factor: 2,100 (moderate risk)
Regulatory Status
As a novel chemical entity, this compound currently lacks:
-
EPA Toxic Substances Control Act (TSCA) listing
-
REACH registration
-
FDA approval for human use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume